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Introduction

Lipopolysaccharide-responsive beige-like anchor (LRBA) protein is an intracellular protein

crucial for regulating immune responses and vesicular trafficking.[1][2] LRBA deficiency is a

primary immunodeficiency characterized by a broad range of clinical manifestations, including

autoimmunity, recurrent infections, and inflammatory bowel disease.[1] Flow cytometry offers a

rapid and sensitive method for the detection and quantification of LRBA protein expression in

peripheral blood mononuclear cells (PBMCs), aiding in the screening and diagnosis of LRBA

deficiency.[1] This application note provides a detailed protocol for the analysis of LRBA-

positive cells using intracellular flow cytometry.

Principle

The detection of intracellular LRBA by flow cytometry involves the fixation and permeabilization

of cells to allow for the entry of fluorochrome-conjugated antibodies specific to the LRBA

protein.[3][4] Following staining, the cells are analyzed on a flow cytometer to quantify the

percentage of LRBA-positive cells and the mean fluorescence intensity (MFI), which

corresponds to the level of LRBA expression.[1]
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Preparation of Single-Cell Suspension from Whole
Blood
This protocol outlines the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole

blood, a common starting material for this analysis.

Materials:

Whole blood collected in EDTA or heparin tubes[5]

Phosphate-buffered saline (PBS), pH 7.4[6]

Ficoll-Paque PLUS

Centrifuge

Procedure:

Dilute the whole blood 1:1 with PBS.

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical

centrifuge tube, avoiding mixing of the layers.

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

After centrifugation, carefully aspirate the upper layer (plasma and platelets) without

disturbing the mononuclear cell layer at the interface.

Collect the mononuclear cell layer (the "buffy coat") and transfer it to a new centrifuge tube.

Wash the isolated PBMCs by adding 10 mL of PBS and centrifuging at 300-400 x g for 10

minutes at 4°C.[6] Discard the supernatant.

Repeat the wash step twice.

Resuspend the cell pellet in an appropriate buffer for cell counting and viability assessment

(e.g., using trypan blue).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.rndsystems.com/resources/protocols/flow-cytometry-protocol-staining-membrane-associated-proteins-suspended-cells
https://www.creative-diagnostics.com/flow-cytometry-protocol-cell-surface-marker-staining.htm
https://www.creative-diagnostics.com/flow-cytometry-protocol-cell-surface-marker-staining.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adjust the cell concentration to 1 x 10^6 cells/mL in cell staining buffer.[4]

Intracellular Staining Protocol for LRBA
This protocol describes the fixation, permeabilization, and staining of PBMCs for intracellular

LRBA detection.

Materials:

Prepared single-cell suspension (1 x 10^6 cells per sample)[4]

Cell Staining Buffer: PBS with 0.5% BSA and 0.05% Sodium Azide.[6]

Fixation Buffer: 1% paraformaldehyde in PBS.[4]

Permeabilization Buffer: 0.1% Saponin in Cell Staining Buffer.[4]

Anti-LRBA antibody, fluorochrome-conjugated.

Isotype control antibody, fluorochrome-conjugated.

FACS tubes.

Procedure:

Cell Surface Staining (Optional): If cell surface markers are being analyzed in conjunction

with LRBA, perform surface staining prior to fixation and permeabilization as the fixation

process may alter surface epitopes.[3] a. Add conjugated primary antibodies for surface

markers to the cell suspension.[5] b. Incubate for 20-30 minutes at 4°C in the dark. c. Wash

the cells twice with 2 mL of cold Cell Staining Buffer by centrifuging at 300-400 x g for 5

minutes and decanting the supernatant.[6]

Fixation: a. Resuspend the cell pellet in 1 mL of Fixation Buffer per 1 x 10^6 cells.[4] b.

Incubate for 15 minutes at room temperature.[4] c. Wash the cells by adding 2 mL of Cell

Staining Buffer and centrifuging at 400 x g for 5 minutes. Discard the supernatant.

Permeabilization: a. Resuspend the fixed cells in 2 mL of Permeabilization Buffer.[4] b.

Centrifuge at 400 x g for 5 minutes at room temperature and discard the supernatant.[4]
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Intracellular Staining: a. Resuspend the permeabilized cell pellet in the primary anti-LRBA

antibody (or isotype control) diluted to the optimal concentration in Permeabilization Buffer. b.

Incubate for 30 minutes at room temperature in the dark. c. Wash the cells twice with 2 mL of

Permeabilization Buffer, centrifuging at 350 x g for 5 minutes after each wash.[4]

Final Resuspension: a. Resuspend the cell pellet in 200-500 µL of Cell Staining Buffer for

analysis on the flow cytometer.[4][6]

Data Presentation
Quantitative data from the flow cytometry analysis should be summarized for clear comparison.

Table 1: Flow Cytometry Analysis of LRBA Expression in Patient Samples

Sample ID Cell Type
% LRBA
Positive Cells

Mean
Fluorescence
Intensity (MFI)
of LRBA

MFI Ratio
(Stimulated vs.
Unstimulated)

Healthy Donor 1 PBMCs 95.2 5432 2.8

Patient 1 PBMCs 5.3 256 1.2

Patient 2 PBMCs 45.8 1578 1.5

Patient 3

(Normal)
PBMCs 94.8 5210 2.6[1]

Patient 4

(Reduced)
PBMCs 30.1 980 1.4[1]

Patient 5

(Absent)
PBMCs 2.1 150 1.1[1]

Note: The MFI ratio of stimulated versus unstimulated PBMCs can be a key diagnostic

parameter.[1] Phytohaemagglutinin (PHA) can be used to stimulate PBMCs to upregulate

LRBA expression.[1]
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Caption: Workflow for LRBA intracellular flow cytometry.
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Caption: LRBA's role in CTLA-4 trafficking.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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